molecular formula C3H5BrO2 B1599691 1-Bromo-3-hydroxypropan-2-one CAS No. 38987-72-3

1-Bromo-3-hydroxypropan-2-one

Cat. No.: B1599691
CAS No.: 38987-72-3
M. Wt: 152.97 g/mol
InChI Key: ODJXCJWMUNNDFH-UHFFFAOYSA-N
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Description

1-Bromo-3-hydroxypropan-2-one, also known as 1-Bromo-3-hydroxyacetone, is an organic compound with the molecular formula C3H5BrO2 and a molecular weight of 152.97 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a ketone functional group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-3-hydroxypropan-2-one has the molecular formula C3_3H5_5BrO2_2 and is characterized by the presence of a bromine atom and a hydroxyl group on a propanone backbone. Its structure is pivotal in determining its reactivity and applications in synthetic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting specific biological pathways.

Case Studies:

  • Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this bromo-hydroxy ketone were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the formation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Routes:

  • Formation of β-Lactams: this compound has been employed in the synthesis of bicyclic β-lactams through radical cyclization processes. These β-lactams are crucial in developing new antibiotics .

Material Science

In materials science, this compound is explored for its potential use in creating polymers and other materials with enhanced properties.

Applications:

  • Polymerization Reactions: The compound can act as a functional monomer in polymerization reactions, contributing to the development of novel materials with specific mechanical or thermal properties .

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects of this compound. Studies indicate that exposure can lead to neurotoxic effects; thus, safety measures should be prioritized during its handling .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial agent synthesis
Organic SynthesisIntermediate for β-lactam synthesis
Material ScienceFunctional monomer in polymerization
ToxicologyNeurotoxic effects upon exposure

Mechanism of Action

The mechanism of action of 1-Bromo-3-hydroxypropan-2-one involves its reactivity with nucleophiles due to the presence of the electrophilic bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, thereby affecting their function. This reactivity is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

1-Bromo-3-hydroxypropan-2-one can be compared with similar compounds such as 1-Bromo-2-hydroxypropan-3-one and 1-Bromo-3-hydroxybutan-2-one. While these compounds share similar functional groups, this compound is unique due to its specific reactivity and the stability of its intermediates. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications.

Similar Compounds

  • 1-Bromo-2-hydroxypropan-3-one
  • 1-Bromo-3-hydroxybutan-2-one
  • 3-Bromo-1-hydroxypropan-2-one

Biological Activity

1-Bromo-3-hydroxypropan-2-one, also known as bromohydroxyacetone, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

This compound has the following chemical structure:

  • Molecular Formula : C₃H₇BrO₂
  • Molar Mass : 155.99 g/mol
  • CAS Number : 5984-23-4

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicity Studies

Toxicity assessments have shown that this compound exhibits significant toxic effects in various biological systems:

  • In Vitro Studies :
    • The compound has been shown to induce cytotoxicity in mammalian cell lines, with a notable decrease in cell viability at higher concentrations. Specific assays indicated that the compound can disrupt cellular functions, leading to apoptosis .
  • In Vivo Studies :
    • Animal studies indicate that exposure to high doses can result in liver damage characterized by fatty degeneration and increased levels of liver enzymes, suggesting hepatotoxicity .

Genotoxicity

Genotoxicity studies have revealed mixed results regarding the mutagenic potential of this compound:

  • Bacterial Mutagenicity :
    • The compound showed mutagenic effects in Salmonella typhimurium strains when tested with metabolic activation, indicating potential genotoxic properties .
  • Chromosomal Aberrations :
    • In vivo studies demonstrated an increase in chromosomal aberrations in the bone marrow of treated rats, supporting the notion that the compound may pose a risk of genetic damage under certain conditions .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Hepatotoxicity :
    • A study conducted on rats revealed that administering doses of 500 mg/kg body weight per day led to significant liver damage and alterations in liver function tests. Histopathological examinations showed signs of necrosis and fatty liver changes .
  • Mutagenicity Assessment :
    • In a controlled laboratory setting, the compound was tested for its ability to induce mutations in cultured cells. Results indicated a dose-dependent increase in mutation rates, particularly when cells were pre-treated with liver microsomes to simulate metabolic activation .

Research Findings Summary Table

Study TypeFindingsReference
In Vitro CytotoxicitySignificant reduction in cell viability at high doses
In Vivo HepatotoxicityLiver damage observed at doses >500 mg/kg
GenotoxicityPositive mutagenicity in bacterial assays
Chromosomal AberrationsIncreased frequency noted in bone marrow of rats

Properties

IUPAC Name

1-bromo-3-hydroxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c4-1-3(6)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJXCJWMUNNDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471592
Record name 1-Bromo-3-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38987-72-3
Record name 1-Bromo-3-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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